molecular formula C8H8N2O2S B1392753 3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239758-47-4

3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1392753
CAS No.: 1239758-47-4
M. Wt: 196.23 g/mol
InChI Key: HUEBFGBGMMUSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with an ethyl group attached to the third carbon of the thieno ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions typically involve heating the mixture under reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the resulting biological activities. Its ethyl group at the third carbon of the thieno ring distinguishes it from other thienopyrimidine derivatives, contributing to its distinct chemical and biological properties .

Biological Activity

3-Ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C8H8N2O2SC_8H_8N_2O_2S and a molecular weight of 196.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural features allow it to serve as a scaffold for the development of inhibitors against specific enzymes and receptors.

Anticancer Properties

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines. For example:

  • Case Study 1 : A study demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.
  • Case Study 2 : Another investigation found that these compounds could significantly reduce tumor size in xenograft models of lung cancer.

Antimicrobial Activity

In addition to anticancer effects, thieno[3,2-d]pyrimidine derivatives have shown antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

  • Case Study 3 : A derivative was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low micromolar concentrations.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an important target in the treatment of certain bacterial infections and cancers.

Table of Biological Activities

Activity TypeTarget/PathwayEffectReference
AnticancerBreast Cancer CellsInduces apoptosis; inhibits proliferation
AntimicrobialVarious Bacterial StrainsInhibits growth at micromolar levels
Enzyme InhibitionDihydrofolate Reductase (DHFR)Competitive inhibition

Safety Profile

While exploring its biological activities, safety assessments are crucial. The compound is classified as an irritant and should be handled with care. Hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure.

Properties

IUPAC Name

3-ethyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBFGBGMMUSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.